molecular formula C8H18ClN B2360019 (1S)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride CAS No. 2550996-80-8

(1S)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride

Cat. No. B2360019
CAS RN: 2550996-80-8
M. Wt: 163.69
InChI Key: GECPPJPSYRUXBA-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride, also known as EB-1, is a chemical compound that belongs to the family of cyclobutylamines. It is a white crystalline powder that is soluble in water and ethanol. EB-1 has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders.

Scientific Research Applications

  • Biocidal and Corrosion Inhibition Properties : Walter and Cooke (1997) discussed 2-(Decylthio)ethanamine hydrochloride, a multifunctional biocide with broad spectrum activity against bacteria, fungi, and algae, and its biofilm and corrosion inhibition properties in cooling water systems (Walter & Cooke, 1997).

  • Synthesis and Antiamoebic Activity : Zaidi et al. (2015) synthesized a series of chalcones with N-substituted ethanamine, demonstrating their antiamoebic activity against Entamoeba histolytica, offering insights into potential therapeutic applications (Zaidi et al., 2015).

  • Synthesis of Radiolabeled Compounds : Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from ethan-1-01-2-amine hydrochloride, highlighting its use in radiolabeling for scientific research (Bach & Bridges, 1982).

  • Organocatalysis and SOMO Catalysis : Graham, Horning, and MacMillan (2012) discussed the preparation of (2R,5S)‐2‐t‐Butyl‐3,5‐Dimethylimidazolidin‐4‐One, including the use of ethanamine derivatives in catalysis, emphasizing its significance in organic synthesis (Graham, Horning, & MacMillan, 2012).

  • Isotope-Enriched Compounds for Research : Yilmaz and Shine (1988) described the preparation of isotope-enriched N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides, highlighting their use in labeling studies (Yilmaz & Shine, 1988).

  • Asymmetric Synthesis and Analgesic Activity : Takahashi et al. (1983) synthesized optically pure ethylamines and evaluated their analgesic activity, indicating the potential for pharmaceutical applications (Takahashi et al., 1983).

  • Synthesis of Imidazole Derivatives : Ri-sheng (2010) synthesized 2-(1-Imidazolyl)ethanamine, a precursor in the preparation of various pharmacologically active compounds (Ri-sheng, 2010).

  • Oxime Derivatives and Crystallography : Dinçer et al. (2005) studied oxime derivatives containing cyclobutane and morpholin groups, contributing to the field of crystallography and molecular design (Dinçer et al., 2005).

properties

IUPAC Name

(1S)-1-(1-ethylcyclobutyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-8(7(2)9)5-4-6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECPPJPSYRUXBA-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(CCC1)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.